(2-Bromoethoxy)-tert-butyldimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (2-Bromoethoxy)-tert-butyldimethylsilane involves several key reactions. For instance, the synthesis of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its derivatives is achieved through Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion reactions . Similarly, 2-(tert-butyldimethylsiloxy)thiophene is utilized as a versatile carbon nucleophile in the synthesis of anti-HIV compounds . These methods highlight the versatility of tert-butyldimethylsilyl-protected compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds containing the tert-butyldimethylsilyl group is characterized by the presence of the silicon atom bonded to two methyl groups, a tert-butyl group, and an oxygen atom. This silyl ether moiety is a common protective group in organic chemistry due to its stability and ease of introduction and removal under specific conditions. The papers provided do not directly analyze the molecular structure of (2-Bromoethoxy)-tert-butyldimethylsilane, but they do confirm the structures of synthesized compounds through IR and multinuclear NMR spectroscopy .
Chemical Reactions Analysis
The tert-butyldimethylsilyl-protected compounds undergo various chemical reactions. For example, the reaction of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone with cyanocuprates demonstrates excellent diastereoselectivity, leading to the formation of trans- and cis-addition products . Additionally, the synthesis of alkenyl-substituted methyl 2-(tert-butyldimethylsiloxy)cyclopropanecarboxylates involves reactions with electrophiles and reduction with LiAlH4 to afford trans-2-(tert-butyldimethylsiloxy)-1-(hydroxymethyl)cyclopropanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyldimethylsilyl-protected compounds are influenced by the protective group. These properties are not explicitly discussed in the provided papers, but it is known that the tert-butyldimethylsilyl group increases the hydrophobicity and steric bulk of the molecule, which can affect its reactivity and solubility. The stability of these compounds at room temperature varies, as demonstrated by the stability of tert-butoxychloromethylphenylsilane for a week at room temperature before undergoing disproportionation .
Scientific Research Applications
Application in Palladium-Catalyzed Cascade Cross Couplings
(2-Bromoethoxy)-tert-butyldimethylsilane is used in palladium-catalyzed intra/intermolecular cascade cross couplings. A study demonstrated the preparation of certain compounds involving this silane, which were then subjected to palladium-catalyzed reactions to yield products like indene analogues and cross-conjugated tetraenes (Demircan, 2014).
Role in Thin Film Production
In the field of "lab on a chip" devices, thin polydimethylsiloxane (PDMS) films are essential. Research has explored the use of tert-butyldimethylsilane derivatives in the production of these thin films, presenting an alternative to hexane dilution, which is beneficial for not swelling the underlying PDMS substrate (Koschwanez, Carlson, & Meldrum, 2009).
Synthesis of Novel Compounds
The silane derivative has been used in the synthesis of unique molecules. For instance, starlike molecules with arms consisting of a tert-butyldimethylsilyloligothienylenedimethylsilyl unit were synthesized, showing significant fluorescence quantum yields (Ishikawa et al., 2001).
Applications in Chemical Probes
In the development of chemical probes, derivatives of tert-butyldimethylsilane, like tert-butyldimethylsilane 6-acetyl-2-naphtholate, have been synthesized. These probes have shown high sensitivity and selectivity for fluoride ions, featuring mechanisms involving the cleavage of the Si-O bond (Hou, Chen, & Song, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromoethoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKINHFZTVLNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394126 | |
Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromoethoxy)-tert-butyldimethylsilane | |
CAS RN |
86864-60-0 | |
Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(t-Butyldimethylsiloxy)ethylbromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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